molecular formula C14H16BrNO2 B2402292 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097936-05-3

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2402292
CAS No.: 2097936-05-3
M. Wt: 310.191
InChI Key: CXAQCXCNKJQGEP-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a hydroxycyclohexenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves the following steps:

    Cyclohexenyl Group Addition: The addition of a hydroxycyclohexenyl group to the benzamide.

    Final Assembly: The combination of the brominated benzamide with the hydroxycyclohexenyl group under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclohexenyl addition reactions, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrogenated benzamide.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxycyclohexenyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
  • 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
  • 2-iodo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Uniqueness

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Biological Activity

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a synthetic organic compound notable for its unique structural features, including a bromine atom and a hydroxycyclohexenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds. The compound's molecular formula is C14H16BrNO2C_{14}H_{16}BrNO_2, with a molecular weight of approximately 304.19 g/mol. Its InChI key is CXAQCXCNKJQGEP-UHFFFAOYSA-N, indicating its unique chemical identity in databases like PubChem.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The bromine atom and the hydroxycyclohexenyl group are believed to play critical roles in modulating the compound's binding affinity and reactivity towards various biological molecules. This interaction can influence several biochemical pathways, including those involved in cell signaling and metabolic processes.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenazine, which share structural characteristics with this compound, have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms involving the inhibition of NF-κB and inducible nitric oxide synthase (iNOS) .

Antioxidant Activity

Studies on related phenolic compounds suggest that the hydroxy group in this compound may contribute to its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various chronic diseases .

Case Studies

StudyFindings
Study on Phenazine Derivatives Showed that structurally similar compounds can induce quinone reductase 1 (QR1) and inhibit quinone reductase 2 (QR2), suggesting potential for chemoprevention .
Antioxidant Assessment Hydroxytyrosol derivatives demonstrated strong antioxidant properties, indicating that similar structures may provide protective effects against oxidative damage .

Synthesis and Applications

The synthesis of this compound involves the bromination of benzamide followed by the addition of the hydroxycyclohexenyl group under controlled conditions. This compound serves as a valuable building block for further chemical modifications aimed at enhancing its biological activity.

Properties

IUPAC Name

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-12-7-3-2-6-11(12)13(17)16-10-14(18)8-4-1-5-9-14/h2-4,6-8,18H,1,5,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAQCXCNKJQGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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